molecular formula C10H16Br2 B14369993 1,1'-Dibromo-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane) CAS No. 91737-73-4

1,1'-Dibromo-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)

Cat. No.: B14369993
CAS No.: 91737-73-4
M. Wt: 296.04 g/mol
InChI Key: FMPFSQVNQFYMMY-UHFFFAOYSA-N
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Description

1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring. This compound is characterized by the presence of bromine atoms and methyl groups attached to the cyclopropane rings, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

The synthesis of 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a catalyst such as benzyltriethylammonium chloride . The reaction is typically carried out in a solvent like methylene chloride with ethanol as a co-solvent. The mixture is vigorously stirred to ensure proper mixing and reaction completion.

Chemical Reactions Analysis

1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.

    Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, potentially breaking the cyclopropane ring.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex cyclopropane derivatives and other organic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studying the effects of halogenated cyclopropanes on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with cyclopropane-based structures.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes such as 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane and 1,2-Dibromotetrachloroethane . These compounds share similar structural features but differ in their halogenation patterns and the presence of additional functional groups. The uniqueness of 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific arrangement of bromine and methyl groups, which imparts distinct chemical and physical properties.

Similar Compounds

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
  • 1,2-Dibromotetrachloroethane
  • 1,2-Dibromoethane

Properties

CAS No.

91737-73-4

Molecular Formula

C10H16Br2

Molecular Weight

296.04 g/mol

IUPAC Name

1-bromo-1-(1-bromo-2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane

InChI

InChI=1S/C10H16Br2/c1-7(2)5-9(7,11)10(12)6-8(10,3)4/h5-6H2,1-4H3

InChI Key

FMPFSQVNQFYMMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C2(CC2(C)C)Br)Br)C

Origin of Product

United States

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